molecular formula C9H13NS3 B15458671 tert-Butyl thiophen-2-ylcarbamodithioate CAS No. 61528-62-9

tert-Butyl thiophen-2-ylcarbamodithioate

Cat. No.: B15458671
CAS No.: 61528-62-9
M. Wt: 231.4 g/mol
InChI Key: LTSDUJCKDPVPDA-UHFFFAOYSA-N
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Description

Tert-Butyl thiophen-2-ylcarbamodithioate is a specialty chemical compound offered For Research Use Only and is not intended for diagnostic or therapeutic applications. This molecule integrates a thiophene heterocycle with a carbamodithioate ester functional group, making it a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure suggests potential applications in the development of novel ligands for metal complexation studies, as dithiocarbamate derivatives are known for their strong metal-chelating properties . Researchers may also utilize this compound as a key building block in the synthesis of more complex molecules, including potential pharmacologically active agents or functional materials. The tert-butyl group often enhances the compound's stability and influences its solubility, facilitating handling in various synthetic workflows. Handling should be conducted by qualified professionals in appropriately equipped laboratories, with all safety data sheets consulted prior to use.

Properties

CAS No.

61528-62-9

Molecular Formula

C9H13NS3

Molecular Weight

231.4 g/mol

IUPAC Name

tert-butyl N-thiophen-2-ylcarbamodithioate

InChI

InChI=1S/C9H13NS3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)

InChI Key

LTSDUJCKDPVPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=S)NC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate () serves as a relevant comparator due to shared structural motifs (tert-butyl group, carbamate/carbamodithioate functionality). Below is a detailed analysis:

Table 1: Key Physicochemical Properties

Property tert-Butyl Thiophen-2-ylcarbamodithioate (Inferred) tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Molecular Formula C₉H₁₃NS₂⁻ (as free acid) C₁₁H₂₄N₂O₄
Molecular Weight ~215 g/mol (estimated) 248.32 g/mol
Functional Groups Thiophene, carbamodithioate, tert-butyl Ether, carbamate, tert-butyl, primary amine
Hydrogen Bond Donors 1 (NH) 2 (NH₂, NH)
Hydrogen Bond Acceptors 3 (S, S, NH) 5 (O, O, O, O, NH)
LogP (Partition Coefficient) ~2.5 (predicted, higher lipophilicity) 0.18 (experimental)
Bioavailability Score Low (due to high lipophilicity) Moderate (GI absorption: high)
Synthetic Accessibility Challenging (sulfur incorporation) High (modular ether/carbamate synthesis)

Key Differences:

Reactivity :

  • The carbamodithioate group in the target compound introduces sulfur-based reactivity (e.g., metal coordination, nucleophilic substitution) absent in the carbamate analog. Thiophene’s aromaticity may also enable π-π stacking interactions, influencing solubility and binding affinity .
  • The carbamate comparator’s ether and amine groups enhance water solubility (LogP = 0.18) and bioavailability, making it more suitable for pharmaceutical applications (e.g., peptide synthesis linkers) .

Applications: this compound: Likely used in metal-organic frameworks (MOFs) or as a pesticide precursor due to sulfur’s chelating and pesticidal properties. tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Employed in drug delivery systems (e.g., PEG-like solubilizing moieties) or as a protecting group in organic synthesis .

Stability :

  • Carbamodithioates are generally less stable under acidic/basic conditions compared to carbamates due to sulfur’s susceptibility to oxidation and hydrolysis.

Limitations of Available Evidence:

  • Direct experimental data (e.g., NMR, bioactivity) for this compound are absent in the provided sources. Comparisons rely on structural analogs and computational predictions.
  • The carbamate comparator’s well-documented synthesis and properties (e.g., high GI absorption) highlight its pharmaceutical utility, whereas the carbamodithioate’s applications remain speculative without further studies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-Butyl thiophen-2-ylcarbamodithioate?

  • Methodological Answer : Synthesis typically involves multi-step protocols under inert atmospheres. Key steps include:
  • Thiophene functionalization : Introduce the carbamodithioate group via nucleophilic substitution or coupling reactions, using reagents like CS₂ or thiourea derivatives.
  • tert-Butyl protection : Employ Boc (tert-butoxycarbonyl) protecting groups to stabilize reactive intermediates .
  • Catalyst selection : Use Pd-based catalysts for cross-coupling steps or acid/base catalysts for carbamate formation .
    Optimization Parameters :
ParameterTypical RangeImpact on Yield
Temperature0–80°CHigher temps (50–80°C) improve reaction rates but may degrade sensitive intermediates
SolventDCM, THF, DMFPolar aprotic solvents (e.g., DMF) enhance solubility of intermediates
Reaction Time4–24 hrsProlonged time (>12 hrs) risks side reactions (e.g., hydrolysis)

Q. How can researchers reliably characterize this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Confirm carbamate carbonyl (δ 150–160 ppm) and thiophene carbons (δ 120–140 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., ~250–300 Da range for similar compounds) .
  • HPLC : Monitor purity (>95%) with C18 columns and UV detection at 254 nm .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
  • Moisture Sensitivity : Use desiccants and anhydrous solvents during synthesis to avoid hydrolysis of the carbamate group .
  • Long-term Storage : Lyophilization or storage under nitrogen atmosphere recommended for lab-scale quantities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :
  • Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for thiophene ring protons .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in hexane/EtOAc mixtures) .

Q. What computational strategies predict the compound’s reactivity in drug discovery contexts?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the carbamodithioate group’s hydrogen-bonding potential .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
    Example Data :
ParameterValueRelevance
HOMO (eV)-5.2Indicates nucleophilic reactivity at sulfur sites
LogP2.8Predicts moderate membrane permeability

Q. How does this compound perform as an intermediate in multi-step syntheses?

  • Methodological Answer :
  • Protecting Group Strategy : The tert-butyl group shields reactive amines during subsequent steps (e.g., Suzuki couplings), then removed via TFA .
  • Compatibility Check : Validate stability under common conditions (e.g., Grignard reactions, Pd-mediated cross-couplings) by TLC monitoring .
    Case Study :
Reaction TypeCompatibilityYield After Deprotection
Suzuki CouplingStable75–85%
Reductive AminationPartial degradation50–60%

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and observed HPLC retention times?

  • Methodological Answer :
  • Column Calibration : Use standards with known logP values to calibrate retention time predictions .
  • Mobile Phase Optimization : Adjust acetonitrile/water ratios (±5%) to improve separation of co-eluting impurities .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD50 data inferred from similar carbamates) .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

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